![molecular formula C14H17ClN2O B8141099 3-(2-Chlorophenylhydrazino)-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B8141099.png)
3-(2-Chlorophenylhydrazino)-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-(2-Chlorophenylhydrazino)-5,5-dimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C14H17ClN2O and its molecular weight is 264.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenylhydrazino)-5,5-dimethylcyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenylhydrazino)-5,5-dimethylcyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery Potential : A study on a similar compound, 2-chloro-3-phenyl-5,5-dimethylcyclohex-2-en-1-one, highlighted its potential in drug discovery. The compound crystallizes in a monoclinic lattice system and displays weak intermolecular C-H...O interactions, which could be beneficial in pharmacological applications (Sreenatha et al., 2020).
Anticancer Drug Leads : Two chromene derivatives, which are structurally related to the compound , have shown potential as DNA intercalators. This indicates their viability as leads in developing new anticancer drugs (Santana et al., 2020).
Antibacterial Properties : Novel 3,5-Diphenylcyclohex-2-en-1-one derivatives, closely related to the compound of interest, have demonstrated high antibacterial activity against Gram-positive bacteria, suggesting their potential in creating new antibiotics (Abd Allah et al., 2015).
Pharmaceutical Agent Potential : Biscyclohexane diol, a compound similar to 3-(2-Chlorophenylhydrazino)-5,5-dimethylcyclohex-2-en-1-one, has been studied for its biological activities and bacterial inhibition properties. This suggests its potential use as an anticancer agent (Kokila et al., 2017).
Antimicrobial Activity : Hydroxy lactones with the gem-dimethylcyclohexane system have shown antimicrobial activity against bacteria, yeasts, and fungi. This further emphasizes the potential pharmaceutical applications of compounds within this chemical family (Grabarczyk et al., 2015).
properties
IUPAC Name |
3-[2-(2-chlorophenyl)hydrazinyl]-5,5-dimethylcyclohex-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-14(2)8-10(7-11(18)9-14)16-17-13-6-4-3-5-12(13)15/h3-7,16-17H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHOQLXSCAXODD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenylhydrazino)-5,5-dimethylcyclohex-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.